molecular formula C11H14BrFN2O2S B1376476 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 486422-16-6

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1376476
CAS No.: 486422-16-6
M. Wt: 337.21 g/mol
InChI Key: FVACKFHRBNHCAP-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a 4-bromo-2-fluorophenylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorophenyl methyl sulfone
  • (4-Bromo-2-fluorophenyl)methanesulfonamide
  • 4-Bromo-2-fluorobiphenyl

Comparison: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACKFHRBNHCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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